Propargyl-PEG3-bromide

Description

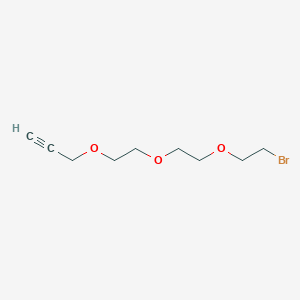

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGSOGCOFXYRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-PEG3-bromide: A Versatile Tool in Modern Biopharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-bromide has emerged as a critical and versatile chemical tool in the landscape of biomedical research and drug development. Its unique trifunctional structure, comprising a terminal alkyne (propargyl group), a flexible tri-polyethylene glycol (PEG3) spacer, and a reactive bromide, enables a wide array of applications in bioconjugation, targeted protein degradation, and the construction of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into advanced research and development projects.

Core Applications in Research

This compound is a heterobifunctional linker that plays a pivotal role in connecting biological molecules with other entities, such as therapeutic agents or imaging probes. Its utility stems from the orthogonal reactivity of its functional groups: the propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, while the bromide is an excellent leaving group for nucleophilic substitution reactions.[1] The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugates.[1]

The primary applications of this compound in research include:

-

Bioconjugation via Click Chemistry: The terminal alkyne of this compound allows for its efficient and specific covalent attachment to molecules functionalized with an azide group. This "click" reaction is widely used to label proteins, peptides, nucleic acids, and other biomolecules with probes, dyes, or other functional moieties.

-

Linker for Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2] this compound serves as a versatile linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming the final PROTAC molecule.[3] The PEG linker is crucial in optimizing the distance and orientation between the two ligands for efficient ternary complex formation and subsequent protein degradation.[4]

-

Component in Antibody-Drug Conjugate (ADC) Synthesis: ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody, often through a multi-step synthesis involving click chemistry for the final conjugation step. The PEG component of the linker can improve the pharmacokinetic properties of the ADC.[5][]

Quantitative Data

The efficiency of reactions involving this compound is a critical factor in its application. The following table summarizes key quantitative data reported in the literature for reactions involving propargyl bromide and similar PEGylated linkers.

| Parameter | Application | Value | Source |

| Reaction Yield | Synthesis of α-hydroxyl-ω-propargyl PEG from HOOC-PEG-OH and propargyl bromide | 96.2% | [7] |

| Reaction Yield | Synthesis of α-carboxyl-ω-propargyl PEG from ω-propargyl-α-hydroxyl PEG and succinic anhydride | 92% | [7] |

| Click Chemistry Yield | Final conjugation step in the synthesis of a library of BRD4-targeting PROTACs | Up to 90% | [8] |

| Conjugation Efficiency | Bioorthogonal conjugation of a Gaussia luciferase mutant to an anti-IFN-γ antibody | 60% | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research. Below are representative protocols for its key applications.

Protocol 1: General Procedure for Protein Bioconjugation via CuAAC (Click Chemistry)

This protocol describes the conjugation of an azide-modified protein with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (optional, for dissolving this compound)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-modified protein in PBS.

-

Prepare a stock solution of this compound in DMSO or PBS.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein with a 10- to 20-fold molar excess of this compound.

-

Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight.

-

-

Purification:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the fractions containing the conjugated protein.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if a chromophore is introduced).

-

Protocol 2: Synthesis of a PROTAC using a Propargyl-PEG3-Linker (Conceptual Workflow)

This protocol outlines a two-step synthesis of a PROTAC, where this compound is used to link a target protein ligand (functionalized with an amine) and an E3 ligase ligand (functionalized with an azide).

Step 1: Synthesis of the Propargyl-PEG3-Target Protein Ligand Intermediate

Materials:

-

Amine-functionalized target protein ligand

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Stir plate and magnetic stir bar

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve the amine-functionalized target protein ligand (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add this compound (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product by preparative HPLC to obtain the Propargyl-PEG3-target protein ligand intermediate.

Step 2: Final PROTAC Synthesis via Click Chemistry

Materials:

-

Propargyl-PEG3-target protein ligand intermediate

-

Azide-functionalized E3 ligase ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

tert-Butanol/water (1:1) solvent mixture

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve the Propargyl-PEG3-target protein ligand intermediate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a tert-butanol/water (1:1) mixture.

-

Add CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental workflows.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Signaling Pathway Targeted by a PROTAC Utilizing a PEG Linker

A prominent example of a signaling pathway targeted by PROTACs constructed with PEG linkers is the epigenetic regulation mediated by Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[10][11] BRD4 is a key transcriptional co-activator involved in the expression of oncogenes such as c-MYC.[2] PROTACs designed to degrade BRD4, often utilizing PEG linkers for optimal efficacy, have shown significant anti-cancer activity.

The degradation of BRD4 by a PROTAC disrupts the transcriptional machinery, leading to the downregulation of c-MYC and other oncogenic gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[12] The signaling cascade can be visualized as follows:

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.miami.edu]

- 10. researchgate.net [researchgate.net]

- 11. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Propargyl-PEG3-bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the chemical properties, structure, and applications of Propargyl-PEG3-bromide, a versatile heterobifunctional linker for bioconjugation and drug delivery.

This compound is a valuable chemical tool extensively utilized in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a detailed analysis of its chemical characteristics, structure, and functional applications, complete with experimental protocols and visual diagrams to support its practical implementation in research and development.

Core Chemical Properties and Structure

This compound is a heterobifunctional molecule that incorporates three key features: a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a reactive bromide group. This unique combination of functionalities makes it an ideal linker for covalently attaching molecules of interest to biomolecules such as proteins, peptides, and nucleic acids.

The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage with azide-modified molecules. The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, which is often beneficial for biological applications. The bromide atom acts as a good leaving group in nucleophilic substitution reactions, enabling conjugation to nucleophiles such as thiols (e.g., from cysteine residues in proteins) and amines.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅BrO₃ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| CAS Number | 203740-63-0 | [1] |

| IUPAC Name | 1-bromo-2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethane | N/A |

| Canonical SMILES | C#CCOCCOCCOCCBr | N/A |

| InChI | InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 | N/A |

| InChIKey | UIGSOGCOFXYRNE-UHFFFAOYSA-N | N/A |

| Physical State | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 287.8 ± 25.0 °C (Predicted) | N/A |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C | [1] |

Chemical Structure

References

Propargyl-PEG3-Bromide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-bromide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and materials science. Its structure, featuring a terminal alkyne (propargyl group) and a reactive bromide, allows for sequential and specific chemical modifications. The triethylene glycol (PEG3) spacer enhances aqueous solubility and provides a flexible linker arm. This guide details a reliable two-step synthesis of this compound and a thorough characterization of the final product.

Synthesis Workflow

The synthesis of this compound is achieved through a two-step process starting from triethylene glycol. The first step involves the selective mono-propargylation of one hydroxyl group, followed by the bromination of the remaining hydroxyl group.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)prop-2-yne (Propargyl-PEG3-OH)

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Propargyl bromide (80% in toluene)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of triethylene glycol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The mixture is cooled back to 0 °C, and propargyl bromide (1.2 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Propargyl-PEG3-OH as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

Propargyl-PEG3-OH

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Propargyl-PEG3-OH (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, phosphorus tribromide (1.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

The mixture is extracted with DCM.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.[1]

Characterization Data

The successful synthesis of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 203740-63-0 | [1] |

| Molecular Formula | C₉H₁₅BrO₃ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in DMSO, DCM, DMF |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.20 | d | 2H | -O-CH₂ -C≡CH |

| 3.81 | t | 2H | -O-CH₂ -CH₂-Br |

| 3.70 - 3.65 | m | 8H | -O-CH₂ -CH₂ -O-CH₂ -CH₂ -O- |

| 3.48 | t | 2H | -CH₂ -Br |

| 2.44 | t | 1H | -C≡CH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| 79.8 | -O-CH₂-C ≡CH |

| 74.7 | -O-CH₂-C≡CH |

| 71.2, 70.6, 70.5, 69.1 | -O-CH₂ -CH₂ -O-CH₂ -CH₂ -O- |

| 58.6 | -O-CH₂ -C≡CH |

| 30.3 | -CH₂ -Br |

Mass Spectrometry (MS)

| Ion | Calculated m/z | Observed m/z |

| [M+Na]⁺ | 273.01 | 273.0 |

Applications in Drug Development and Research

This compound serves as a versatile linker in various applications due to its orthogonal reactive ends.

Caption: Key application areas of this compound.

The terminal alkyne allows for "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for attaching the linker to azide-modified molecules such as proteins, peptides, or small molecule drugs. The bromide end can readily undergo nucleophilic substitution reactions with amines, thiols, or hydroxyls, enabling conjugation to a wide range of biomolecules and surfaces. This dual reactivity makes this compound a valuable tool in the construction of complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Conclusion

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound. The straightforward two-step synthesis, coupled with its versatile reactivity, establishes this molecule as a fundamental building block for researchers and professionals in drug development and various scientific disciplines. The well-defined structure and solubility-enhancing properties of the PEG spacer make it an attractive choice for a wide array of bioconjugation applications.

References

Propargyl-PEG3-Bromide in PROTACs: A Technical Guide to Synthesis and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the body's own cellular disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

Upon entering a cell, a PROTAC molecule forms a ternary complex, bringing the target protein and the E3 ligase into close proximity.[2][] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[6] The PROTAC is then released to act again, enabling a catalytic, event-driven pharmacology distinct from traditional occupancy-based inhibitors.[2][7]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's success.[1][8] Its length, composition, flexibility, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties, such as solubility and cell permeability, of the final molecule.[3][8][] Among the vast array of linker chemistries, polyethylene glycol (PEG) chains are frequently used due to their hydrophilicity and biocompatibility.[4][10]

This guide focuses on Propargyl-PEG3-bromide , a versatile, heterobifunctional linker building block, detailing its role in the synthesis of PROTACs and its influence on their mechanism of action.

This compound: A Tool for Modular PROTAC Synthesis

This compound is not a PROTAC itself but a key reagent used in their construction. Its structure is designed for modular and efficient synthesis, particularly utilizing "click chemistry."[11][12]

-

Propargyl Group: This terminal alkyne functional group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[11][13] This allows for the reliable attachment of a molecular fragment containing a corresponding azide group.[14][]

-

PEG3 Spacer: The three-unit polyethylene glycol chain provides a flexible, hydrophilic spacer. The benefits of a PEG linker include increased aqueous solubility of the PROTAC molecule and the ability to systematically vary the linker length to optimize degradation efficacy.[4][16]

-

Bromide Group: The bromide atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of the linker to a warhead or E3 ligase ligand, typically through an alcohol or amine functional group.

The heterobifunctional nature of this reagent allows for a convergent and modular synthetic strategy, enabling the rapid assembly of PROTAC libraries to screen for optimal linker length, composition, and attachment vectors.[7][13]

Synthetic Strategy and Mechanism of Action

The use of this compound allows chemists to build a PROTAC in a stepwise, controlled manner. A typical synthetic workflow involves attaching one end of the linker to the E3 ligase ligand and the other end to the target protein warhead. The "click chemistry" handle provides a robust method for the final conjugation step.

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound and a CuAAC reaction. This modular approach is highly adaptable for creating libraries of PROTACs with varying linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Fulcrum of Function: An In-depth Technical Guide to the PEG3 Spacer in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the linkage of molecules is as critical as the molecules themselves. The chemical spacer that bridges a biological macromolecule to another entity—be it a potent cytotoxin, a fluorescent probe, or a PROTAC—plays a pivotal role in the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, polyethylene glycol (PEG) has become a cornerstone technology due to its hydrophilicity, biocompatibility, and tunable nature.[1][2] This guide delves into the specific role of the short-chain PEG3 spacer, a tri-ethylene glycol unit, providing a comprehensive overview of its properties, applications, and the experimental diligence required for its successful implementation.

A PEG3 spacer is a discrete, monodisperse entity, distinct from the polydisperse PEG polymers used in traditional PEGylation.[3] This uniformity is critical for the precise control over the stoichiometry and physicochemical properties of the resulting bioconjugate.[3] The primary role of any PEG spacer is to impart hydrophilicity, which can counteract the hydrophobicity of many payloads, thereby reducing aggregation and improving solubility.[4] However, the length of the PEG chain introduces a critical trade-off: longer chains significantly enhance solubility and prolong circulation half-life but can also introduce steric hindrance, potentially diminishing the binding affinity and biological activity of the parent molecule.[5] Conversely, short spacers like PEG3 are advantageous when preserving the binding affinity and biological function is paramount.[6]

This guide will explore the nuanced role of the PEG3 spacer, present quantitative data to inform rational design, provide detailed experimental protocols for its use, and visualize key workflows and concepts.

Physicochemical Properties and Role of the PEG3 Spacer

The PEG3 spacer is a short, flexible, and hydrophilic linker. Its structure consists of three repeating ethylene glycol units. This composition gives it a unique set of properties that are highly advantageous in specific bioconjugation applications.

Core Advantages of a PEG3 Spacer:

-

Enhanced Hydrophilicity: The ether oxygens in the PEG backbone increase the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads like many cytotoxic drugs used in Antibody-Drug Conjugates (ADCs).[4] This can prevent aggregation and improve the stability of the final product.[3]

-

Reduced Steric Hindrance: Compared to longer PEG chains, the compact nature of PEG3 minimizes steric interference. This is crucial for applications where the biological molecule needs to interact with a receptor or substrate, as it helps to preserve the parent molecule's binding affinity and potency.[5][6]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic material, reducing the risk of adverse immune responses against the linker itself.[2]

-

Precise Length: As a monodisperse compound, PEG3 offers a defined and consistent spacer length, ensuring homogeneity in the final bioconjugate population, which is a critical requirement for therapeutic applications.[3]

Quantitative Data Presentation

The selection of a PEG spacer length has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize data synthesized from multiple studies to illustrate these effects, with a focus on how a short spacer like PEG3 compares to other lengths.

| Property | Value (PEG3) | Source(s) |

| Molecular Weight | Varies by end groups (e.g., ~222.2 g/mol for dicarboxylic acid form) | [4] |

| Calculated Spacer Length | Approximately 14 Å (Angstroms) | [7] |

| Hydrophilicity (logD) | Highly hydrophilic (logD values for similar short PEGs are negative) | [6][8] |

| Parameter (Bioconjugate Model) | No PEG | PEG2 | PEG3 | PEG4 | PEG6 | PEG8 | PEG12 | Finding Summary | Source(s) |

| Binding Affinity IC50 (nM) (Ga-NOTA-Bombesin Analog) | - | 3.1 | 3.9 | 5.4 | 5.8 | - | - | A slight increase in IC50 (decrease in affinity) is observed with increasing mini-PEG length, but the effect is minor within this range. PEG3 maintains a high binding affinity. | [5] |

| ADC Clearance Rate (mL/kg/day) (Non-binding IgG-MMAE, DAR8) | High | - | ~4.8 | - | - | ~2.5 | ~2.5 | Short PEG linkers (shorter than PEG8) result in significantly faster clearance rates. A plateau of improved (slower) clearance is reached around PEG8. | |

| In Vivo Efficacy (% TGI) (Anti-FRα ADC) | ~11% | ~35-45% | - | ~35-45% | - | ~75-85% | ~75-85% | Longer PEG chains significantly enhance in vivo efficacy, likely due to improved pharmacokinetics and tumor accumulation. Short PEGs still provide a substantial improvement over no PEG. |

Note: TGI stands for Tumor Growth Inhibition. Data is illustrative and compiled from various experimental systems. Direct comparison requires identical antibody, payload, and target systems.

Applications of the PEG3 Spacer

The properties of the PEG3 spacer make it suitable for a range of bioconjugation applications where a balance between hydrophilicity and minimal steric hindrance is required.

Antibody-Drug Conjugates (ADCs)

In ADCs, a hydrophilic linker is often necessary to counteract the hydrophobicity of the cytotoxic payload. A PEG3 spacer can improve the solubility and stability of the ADC without the significant steric bulk of a longer PEG chain, which might otherwise interfere with antibody-antigen binding or the action of the payload upon release.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are large, complex molecules that often suffer from poor solubility and cell permeability.[9] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy.[10] A PEG3 spacer can be incorporated to enhance the hydrophilicity and solubility of the PROTAC.[10] However, linker length is a delicate parameter in PROTAC design, as it also influences the geometry of the ternary complex formation. Shorter linkers are often correlated with better cell permeability.[9]

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions involving a PEG3 spacer. These protocols are generalized and should be optimized for the specific molecules being conjugated.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG3-Linker

This protocol describes the conjugation of a PEG3 linker, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine residues) on a protein, such as an antibody.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).

-

NHS-Ester-PEG3-Drug/Probe (or other functional group).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine).

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification.

Procedure:

-

Protein Preparation:

-

Prepare a 1-10 mg/mL solution of the antibody in amine-free PBS buffer (pH 7.2-8.0). If the stock buffer contains primary amines like Tris, exchange it for PBS.

-

-

Linker Preparation:

-

The NHS-ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the NHS-Ester-PEG3-reagent in anhydrous DMSO. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Ensure the final concentration of DMSO is less than 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any excess NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, non-reacted linker and quenching agent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).[11]

-

Confirm the integrity and purity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of an alkyne-modified biomolecule to an Azide-PEG3-Drug/Probe.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-PEG3-reagent.

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the alkyne-biomolecule and the Azide-PEG3-reagent at the desired concentrations.

-

-

Reaction Assembly:

-

In a reaction tube, combine the alkyne-biomolecule and the Azide-PEG3-reagent (typically a 2 to 10-fold molar excess of the azide).

-

In a separate tube, prepare the copper catalyst complex by premixing the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect the biomolecule.

-

Add the premixed copper/ligand solution to the biomolecule/azide mixture. The final copper concentration is typically 50-250 µM.

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) catalyst.

-

Gently mix the solution.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Remove the copper catalyst, excess reagents, and by-products using a desalting column or dialysis. The buffer for dialysis may contain a mild chelating agent like EDTA to remove any residual copper.

-

-

Characterization:

-

Analyze the final conjugate using techniques such as SDS-PAGE to confirm covalent linkage and LC-MS to verify the molecular weight of the conjugate.[11]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of PEG3 spacers in bioconjugation.

Caption: General structure of an Antibody-Drug Conjugate featuring a PEG3 spacer.

Caption: A typical experimental workflow for bioconjugation using an NHS-ester-PEG3 linker.

Caption: Simplified signaling pathway for an ADC after binding to a cancer cell.

Conclusion

The PEG3 spacer is a powerful, discrete tool in the bioconjugationist's arsenal. It offers a strategic balance of hydrophilicity to improve solubility and stability, while its short length minimizes the steric hindrance that can compromise the biological activity of the conjugated molecule. Its role is particularly prominent in the development of complex therapeutics like ADCs and PROTACs, where precise control over the final product's properties is paramount. The successful implementation of a PEG3 spacer requires careful consideration of the conjugation chemistry and rigorous characterization of the final product. By understanding the quantitative impact of this short linker and adhering to detailed experimental protocols, researchers can effectively leverage the PEG3 spacer to engineer next-generation bioconjugates with optimized therapeutic potential.

References

- 1. njbio.com [njbio.com]

- 2. idosi.org [idosi.org]

- 3. books.rsc.org [books.rsc.org]

- 4. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]

- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]

- 6. Buy Aminooxy-PEG3-methyl ester | 2086689-03-2 | >98% [smolecule.com]

- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Amino-PEG3-CH2CO2-t-butyl ester PEG Linker [benchchem.com]

- 9. scilit.com [scilit.com]

- 10. enovatia.com [enovatia.com]

- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG3-bromide: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Propargyl-PEG3-bromide (CAS No: 203740-63-0). The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in the laboratory setting. Given the limited specific toxicity data for this compound, it is imperative to handle it with the utmost caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Chemical and Physical Properties

This compound is a liquid reagent commonly used in bioconjugation and drug development, particularly as a PEG-based PROTAC linker.[1] It contains a terminal alkyne group for click chemistry reactions and a bromide for other chemical modifications.[1][2]

| Property | Value | Source |

| CAS Number | 203740-63-0 | [1][2][3] |

| Molecular Formula | C9H15BrO3 | [1][2][3] |

| Molecular Weight | 251.12 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 287.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicological data for this compound is not widely available, the Globally Harmonized System (GHS) classification indicates the following hazards[4]:

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4] |

It is crucial to note that this compound contains a propargyl bromide moiety. Propargyl bromide itself is a highly toxic, flammable, and reactive substance.[5] Therefore, this compound should be handled with care, assuming it may share some of these hazardous properties, albeit likely attenuated by the PEG linker.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Wear safety glasses with side shields or chemical goggles.[4] | [4] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] | [4] |

| Respiratory Protection | If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator. | |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] | [4] |

Storage

Proper storage is critical to maintain the stability and safety of this compound.

| Condition | Recommendation | Source |

| Temperature | Store refrigerated at -20°C or 2-8°C.[2] | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen), sealed in a dry container.[3] | [3] |

| Incompatibilities | Keep away from moisture and incompatible materials such as strong oxidizing agents.[4] | [4] |

| Container | Keep containers tightly closed and clearly labeled.[4] | [4] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] | [4] |

| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4] | [4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[4] | [4] |

| Ingestion | Do NOT induce vomiting. Immediately give a glass of water. Seek medical advice.[4] | [4] |

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

-

Clean-up: Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[4]

-

Decontaminate: Wash the spill area thoroughly.

-

PPE: Wear appropriate PPE during the entire clean-up process.[4]

Do not allow the spilled material or cleaning runoff to enter drains or waterways.[4]

Fire-Fighting Measures

This compound is not considered a significant fire risk; however, containers may burn.[4]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire (e.g., dry chemical, carbon dioxide, water spray).[4]

-

Hazardous Combustion Products: May emit corrosive fumes upon combustion.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Generalized Experimental Protocol for Safe Handling

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specifics of your experiment.

-

Preparation and Planning:

-

Review the Safety Data Sheet (SDS) for this compound before starting work.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Assemble all necessary PPE (lab coat, gloves, safety glasses).

-

Prepare and label all reaction vessels and equipment.

-

Have spill clean-up materials and emergency contact information readily accessible.

-

-

Handling the Reagent:

-

Conduct all manipulations of this compound within the fume hood.

-

Use a calibrated pipette or syringe for transferring the liquid. Avoid cross-contamination.

-

Keep the container tightly sealed when not in use.

-

Avoid generating aerosols or mists.

-

-

During the Experiment:

-

Continuously monitor the reaction for any unexpected changes.

-

Maintain good housekeeping within the fume hood.

-

-

Post-Experiment:

-

Quench any unreacted reagent according to established laboratory procedures.

-

Clean all glassware and equipment thoroughly.

-

Dispose of waste materials in a properly labeled hazardous waste container.[4]

-

Remove PPE and wash hands thoroughly.

-

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials, including empty containers and contaminated absorbents, in a designated and properly labeled hazardous waste container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[4]

By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

An In-depth Technical Guide to the Solubility of Propargyl-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-bromide is a heterobifunctional linker molecule integral to contemporary bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a polyethylene glycol (PEG)-based linker, it possesses a terminal propargyl group for click chemistry reactions and a bromide for nucleophilic substitution, offering a versatile platform for linking molecules.[1][3][4] The PEG spacer not only provides a desirable length for bridging proteins but also enhances the solubility of the resulting conjugate in aqueous media.[4][5] A thorough understanding of its solubility in various solvents is critical for its effective handling, reaction setup, and the purification of its products.

Qualitative Solubility Profile

This compound is a liquid at room temperature, appearing as a colorless to light yellow substance.[1][6] Based on supplier safety data sheets and chemical database information, the compound exhibits solubility in a range of common organic solvents. This solubility is a key attribute for its application in organic synthesis and bioconjugation protocols.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Water | Not explicitly stated, but the PEG spacer suggests increased aqueous solubility.[4] A similar compound, Propargyl-PEG3-amine, is reported to be soluble in water.[7] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a standard "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.[8] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DCM, DMF, Ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations.

-

-

Sample Preparation for Solubility Testing:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested. The presence of undissolved compound is essential to ensure a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid material is transferred.

-

Dilute the supernatant with a known volume of the solvent.

-

Analyze the diluted supernatant using a calibrated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted supernatant.

-

Calculate the original concentration in the undissolved supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Applications in Signaling Pathways and Drug Discovery

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular components.[1][3] The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized molecules.[1][2] This chemistry is fundamental to the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

The logical relationship in a PROTAC's mechanism of action, which is enabled by linkers like this compound, can be visualized as follows:

Caption: PROTAC mechanism of action facilitated by a linker.

The solubility of the linker itself is paramount. Poor solubility can lead to challenges in reaction setup, purification, and can negatively impact the pharmacokinetic properties of the final PROTAC molecule. The inclusion of the hydrophilic PEG chain in this compound is a deliberate design choice to mitigate these issues and improve the overall drug-like properties of the resulting conjugates.[4][5]

References

- 1. This compound CAS#: 203740-63-0 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 203740-63-0 | BroadPharm [broadpharm.com]

- 4. This compound - Creative Biolabs [creative-biolabs.com]

- 5. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 6. PROPARGYL-PEG3-BR | 203740-63-0 [m.chemicalbook.com]

- 7. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

Propargyl-PEG3-bromide (CAS: 203740-63-0): A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-bromide is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its distinct chemical architecture, featuring a terminal propargyl group for click chemistry and a reactive bromide group for nucleophilic substitution, allows for the sequential and controlled linkage of diverse molecular entities. The integrated polyethylene glycol (PEG) spacer, consisting of three ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates, mitigating issues of aggregation and steric hindrance. This technical guide provides a comprehensive overview of this compound, including its chemical properties, key suppliers, and detailed experimental protocols for its application in the synthesis of advanced biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile linker molecule that enables the precise connection of a wide range of molecules. Its utility is rooted in its bifunctional nature, allowing for a two-step conjugation strategy. The bromide can react with nucleophiles like thiols or amines, while the propargyl group is available for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1]

Physicochemical Data

| Property | Value |

| CAS Number | 203740-63-0 |

| Molecular Formula | C9H15BrO3 |

| Molecular Weight | 251.12 g/mol |

| Appearance | Liquid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Storage | Store at -20°C for long-term stability |

Supplier Information

This compound is commercially available from a variety of suppliers specializing in reagents for biotechnology and pharmaceutical research. The following table provides a non-exhaustive list of suppliers and their typical product offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Custom |

| BroadPharm | >98% | 500 mg, 1 g, 5 g |

| MedChemExpress | >98% | 10 mg, 50 mg, 100 mg |

| AxisPharm | ≥95% | Inquire for details |

Applications in Research and Drug Development

The unique characteristics of this compound make it a powerful tool for the construction of complex bioconjugates. Its ability to link two different molecules with high efficiency and selectivity is particularly valuable in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this compound can be used to attach a potent cytotoxic drug to an antibody. The bromide end of the linker can be reacted with a functional group on the drug, and the propargyl end can then be "clicked" onto an azide-modified antibody. The PEG spacer helps to improve the solubility and stability of the final ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an ideal linker for PROTAC synthesis.[2][3] One end can be attached to a ligand for the target protein, and the other end to a ligand for the E3 ligase. The PEG chain provides the necessary flexibility and spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation applications. These are general guidelines and may require optimization for specific molecules and experimental conditions.

Protocol 1: General Procedure for Two-Step Bioconjugation

This protocol outlines a general strategy for using this compound to link two molecules (Molecule A and Molecule B) in a sequential manner.

Step 1: Reaction of the Bromide Moiety with Molecule A (Containing a Nucleophile)

-

Materials:

-

This compound

-

Molecule A (containing a primary amine or thiol group)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Base (e.g., diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

-

Procedure: a. Dissolve Molecule A in the anhydrous solvent in the reaction vessel. b. Add a 1.1 to 1.5 molar excess of this compound to the solution. c. Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 4-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC). e. Upon completion, the reaction mixture can be purified by chromatography (e.g., HPLC or silica gel chromatography) to isolate the Propargyl-PEG3-Molecule A conjugate.

Step 2: Click Chemistry Reaction with Molecule B (Containing an Azide)

-

Materials:

-

Propargyl-PEG3-Molecule A conjugate

-

Molecule B (containing an azide group)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Solvent system (e.g., t-butanol/water or DMSO/water)

-

-

Procedure: a. Dissolve the Propargyl-PEG3-Molecule A conjugate and a slight molar excess (1.1 equivalents) of Molecule B-azide in the chosen solvent system. b. In a separate vial, prepare a fresh solution of the copper catalyst. For a typical reaction, use 0.1 equivalents of CuSO4 and 0.2 equivalents of sodium ascorbate. The addition of a copper-chelating ligand like TBTA (0.1 equivalents) can improve the reaction efficiency and reduce copper-mediated side reactions. c. Add the copper catalyst solution to the reaction mixture containing the alkyne and azide. d. Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS. e. Once the reaction is complete, the final conjugate can be purified by an appropriate method, such as size-exclusion chromatography or HPLC.

Protocol 2: Adapted Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol is an adapted procedure for the synthesis of an ADC using this compound as the linker. It assumes the drug molecule contains a suitable nucleophile and the antibody has been modified to contain an azide group.

-

Drug-Linker Synthesis: a. Follow Step 1 of the General Procedure to conjugate the cytotoxic drug to this compound. Ensure the purification step removes all unreacted drug and linker.

-

Antibody Conjugation: a. Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Prepare the drug-linker conjugate in a compatible co-solvent (e.g., DMSO). c. Prepare the click chemistry catalyst solution as described in the General Procedure. A typical molar excess of the drug-linker conjugate to the antibody is 5-10 fold. d. Add the drug-linker solution to the antibody solution with gentle mixing. e. Add the catalyst solution to the antibody-drug-linker mixture. f. Incubate the reaction at room temperature for 1-4 hours. g. Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug-linker and catalyst components. h. Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Dual reactivity of this compound.

Caption: Workflow for ADC synthesis using this compound.

Caption: Logical relationship in PROTAC synthesis and function.

References

The Core Principles of Click Chemistry: An In-depth Technical Guide to Propargyl-PEG3-bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of Propargyl-PEG3-bromide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful bioconjugation technique has become an indispensable tool in drug discovery, diagnostics, and materials science due to its high efficiency, specificity, and biocompatibility.

Introduction to Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes the use of highly efficient, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] These reactions are characterized by high yields, stereospecificity, and the generation of only inoffensive byproducts.[3] The archetypal click reaction, and the focus of this guide, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[4] This reaction is exceptionally robust, proceeding under mild conditions, often in aqueous environments, and is tolerant of a wide range of functional groups, making it ideal for biological applications.[6]

The Role and Structure of this compound

This compound is a heterobifunctional linker molecule designed for use in click chemistry. Its structure consists of three key components:

-

Propargyl Group: A terminal alkyne (HC≡C-CH₂-) that serves as the reactive handle for the CuAAC reaction.[5]

-

Polyethylene Glycol (PEG) Linker: A three-unit PEG chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂-) that enhances the solubility and biocompatibility of the molecule.[7]

-

Bromide Group: A good leaving group that allows for further functionalization of the molecule through nucleophilic substitution, though its primary role in the context of this guide is as a stable terminus.

The combination of the reactive alkyne and the hydrophilic PEG spacer makes this compound a versatile tool for modifying biomolecules, surfaces, or nanoparticles.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. The key steps are outlined below:

-

Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.[6]

-

Coordination of the Azide: The azide molecule coordinates to the copper center of the acetylide intermediate.

-

Cycloaddition: A concerted cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing ring.

-

Ring Contraction and Protonolysis: The ring rearranges and is subsequently protonated to yield the stable 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.

The use of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[1]

Figure 1: Simplified signaling pathway of the CuAAC reaction mechanism.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the reactants, the solvent, the copper source, and the presence of accelerating ligands. The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving small molecules, which can be considered representative for reactions with this compound.

| Parameter | Typical Range/Value | Yield (%) | Reaction Time | Reference |

| Reactant Concentration | 10 µM - 10 mM | >95% | 1 - 4 hours | [8] |

| Copper(I) Source | CuSO₄/Sodium Ascorbate | >95% | 0.5 - 2 hours | [4] |

| Catalyst Loading | 1 - 5 mol% | >90% | 1 - 6 hours | [4] |

| Ligand | THPTA, TBTA | >95% | < 1 hour | [5] |

| Solvent | Aqueous buffers, DMSO, t-BuOH/H₂O | >90% | 0.5 - 4 hours | [9] |

Note: Reaction times and yields can vary significantly based on the specific substrates and reaction conditions. Optimization is often necessary for novel applications.

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction using a propargyl-functionalized molecule like this compound and an azide-containing compound.

Materials

-

This compound

-

Azide-functionalized molecule (e.g., Azido-PEG4-Amine)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Organic co-solvent if needed (e.g., DMSO)

Stock Solution Preparation

-

This compound (10 mM): Dissolve the appropriate amount of this compound in deionized water or a suitable organic solvent.

-

Azide-functionalized molecule (10 mM): Dissolve the azide compound in deionized water or a suitable organic solvent.

-

Copper(II) sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

-

Sodium ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.

-

THPTA (50 mM): Dissolve THPTA in deionized water.

Reaction Procedure

-

To a microcentrifuge tube, add the following in order:

-

Phosphate-buffered saline (PBS) to bring the final volume to 1 mL.

-

100 µL of 10 mM this compound stock solution (final concentration: 1 mM).

-

100 µL of 10 mM azide-functionalized molecule stock solution (final concentration: 1 mM).

-

-

Prepare the catalyst premix in a separate tube by combining:

-

10 µL of 100 mM CuSO₄ stock solution.

-

50 µL of 50 mM THPTA stock solution.

-

Vortex briefly to mix.

-

-

Add 60 µL of the catalyst premix to the reaction tube.

-

Initiate the reaction by adding 10 µL of 1 M sodium ascorbate stock solution (final concentration: 10 mM).

-

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

Purification

Depending on the nature of the product, purification can be achieved by various methods, including:

-

Precipitation: If the product is a large molecule like a modified protein, it can be precipitated.

-

Size-Exclusion Chromatography (SEC): To separate the conjugated product from unreacted small molecules.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For purification of smaller conjugate molecules.

Figure 2: A typical experimental workflow for a CuAAC reaction.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition has revolutionized the field of bioconjugation. Reagents like this compound provide a versatile platform for the precise and efficient modification of a wide array of molecules. By understanding the core principles of the CuAAC reaction and following optimized experimental protocols, researchers can effectively leverage this powerful tool for advancements in drug development, diagnostics, and materials science.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Heterobifunctional Linkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the controlled and sequential covalent linkage of two different biomolecules. Unlike their homobifunctional counterparts, which have identical reactive groups, the orthogonal reactivity of heterobifunctional linkers minimizes the formation of undesirable homodimers and polymers, offering greater control over the conjugation process.[1] This precision is paramount in applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces for biosensors, and the study of protein-protein interactions.[1][2]

This technical guide provides a comprehensive overview of the core concepts, chemistries, and applications of various classes of heterobifunctional linkers. It includes detailed quantitative data, experimental protocols, and visual diagrams to aid researchers in the rational selection and application of these powerful tools for protein modification.

Core Concepts: Structure and Functionality

A heterobifunctional linker consists of three key components: two different reactive functional groups and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and steric hindrance.

The primary advantage of the heterobifunctional design is the ability to perform a two-step conjugation reaction.[3] First, one reactive group of the linker is reacted with the first biomolecule. After purification to remove excess linker, the second biomolecule is introduced to react with the second, orthogonal reactive group. This sequential approach provides precise control over the stoichiometry and orientation of the final conjugate.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are broadly classified based on the chemical nature of their reactive ends. The most common classes are:

-

Amine-Reactive and Sulfhydryl-Reactive Linkers: These are the most widely used class of heterobifunctional linkers.[3] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that reacts with sulfhydryls (e.g., on cysteine residues).[4][5]

-

Photoreactive Linkers: These linkers possess one thermochemically reactive group (e.g., an NHS ester) and one photoreactive group (e.g., an aryl azide or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can form a covalent bond with a wide range of chemical groups, enabling the capture of transient interactions.[6][7]

-

"Click Chemistry" Linkers: These linkers utilize bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), which are highly specific and efficient under physiological conditions.[8] They typically feature a terminal alkyne (e.g., DBCO) and another reactive group like an NHS ester.

-

Zero-Length Crosslinkers: These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct covalent linkage of two functional groups (e.g., a carboxyl group and a primary amine) without becoming part of the final conjugate.[9][10][11]

Quantitative Data of Common Heterobifunctional Linkers

The selection of an appropriate linker is critical for successful bioconjugation. The following tables summarize key quantitative data for representative heterobifunctional linkers from different classes.

Table 1: Amine-Reactive and Sulfhydryl-Reactive Linkers

| Linker Name (Abbreviation) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Key Features |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | 334.32 | 8.3 | NHS ester, Maleimide | Non-cleavable, membrane-permeable.[12][13] |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | Water-soluble analog of SMCC.[13][14] |

| Mal-PEG2-NHS ester | 354.3 | - | NHS ester, Maleimide | PEG spacer enhances solubility.[15] |

| N-Maleimide-N-bis(PEG2-NHS ester) | - | - | 2x NHS ester, 1x Maleimide | Trifunctional linker for more complex conjugates.[16] |

| NHS ester-S-S-sulfo-Maleimide | 681.8 | - | NHS ester, Maleimide | Contains a cleavable disulfide bond.[17] |

Table 2: Photoreactive and Click Chemistry Linkers

| Linker Name (Abbreviation) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Key Features |

| N-Succinimidyl-4-azidobenzoate (NHS-Azide) | - | - | NHS ester, Aryl azide | Amine-reactive and photoreactive. |

| DBCO-PEG5-NHS ester | - | - | NHS ester, DBCO | For copper-free click chemistry.[18] |

Table 3: Zero-Length Crosslinkers

| Linker Name (Abbreviation) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups Targeted | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) | 191.70 | 0 | Carboxyls, Primary amines | Mediates direct amide bond formation.[10] |

| N-Hydroxysuccinimide (NHS) | - | 0 | Used with EDC to increase efficiency. | Stabilizes the reactive intermediate.[9] |

Experimental Protocols

The following are detailed methodologies for key experiments using different classes of heterobifunctional linkers.

Protocol 1: Two-Step Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

Protein-NH2

-

Protein-SH

-

Sulfo-SMCC

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[14]

-

Prepare a stock solution of Sulfo-SMCC in deionized water immediately before use. Note that Sulfo-SMCC has limited solubility in buffers with high salt concentrations.[14]

-

Prepare Protein-NH2 and Protein-SH in the Conjugation Buffer. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[14]

-

-

Activation of Protein-NH2:

-

Removal of Excess Crosslinker:

-

Remove the non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.

-

-

Conjugation to Protein-SH:

-

Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

The reaction can be stopped by adding a small molecule containing a free sulfhydryl, such as cysteine, to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unreacted proteins and quenching reagents.

-

Protocol 2: Protein-Protein Crosslinking using EDC and Sulfo-NHS

This protocol describes the zero-length crosslinking of a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).

Materials:

-

Protein 1

-

Protein 2

-

EDC-HCl

-

Sulfo-NHS

-

Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0

-

2-Mercaptoethanol (optional, for quenching)

-

Hydroxylamine-HCl (for quenching)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Allow EDC-HCl and Sulfo-NHS to equilibrate to room temperature before opening.[10]

-

Prepare a solution of Protein 1 in the Conjugation Buffer.

-

-

Activation of Carboxyl Groups:

-

Quenching of EDC (Optional):

-

To deactivate excess EDC, add 2-mercaptoethanol. Note: Omit this step if Protein 1 or 2 has critical disulfide bonds.[10]

-

-

Conjugation to Amine-Containing Protein:

-

Add an equimolar amount of Protein 2 to the activated Protein 1 solution.

-

Incubate for 2 hours at room temperature.

-

-

Quenching of Reaction:

-

Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.

-

-

Purification:

-

Purify the crosslinked protein conjugate using a desalting column.

-

Protocol 3: Antibody Labeling with DBCO-NHS Ester for Click Chemistry

This protocol describes the first step in a two-step click chemistry conjugation: the labeling of an antibody with a DBCO moiety.

Materials:

-

Antibody

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH ~7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[20]

-

Ensure the antibody solution is in an amine-free buffer like PBS.

-

-

Activation of Antibody:

-

Quenching of Reaction:

-

Removal of Excess Linker:

-

Remove the unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.[21] The resulting DBCO-labeled antibody is now ready for conjugation to an azide-containing molecule.

-

Mandatory Visualizations